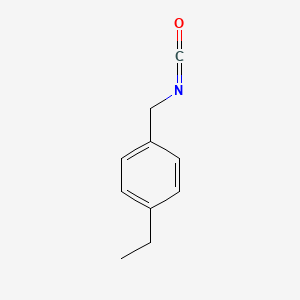

1-Ethyl-4-(isocyanatomethyl)benzene

概要

説明

It is a colorless to pale yellow liquid with a pungent odor and is commonly used in the production of polyurethane foams, coatings, and adhesives.

準備方法

1-Ethyl-4-(isocyanatomethyl)benzene can be synthesized through various methods. One common synthetic route involves the reaction of 1-ethyl-4-(aminomethyl)benzene with phosgene to form the isocyanate group. The reaction is typically carried out under controlled conditions to ensure the safety and purity of the product . Industrial production methods often involve large-scale reactions in specialized reactors to produce the compound in bulk quantities.

化学反応の分析

1-Ethyl-4-(isocyanatomethyl)benzene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isocyanate group to an amine group.

Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include amines, oxides, and substituted derivatives .

科学的研究の応用

1-Ethyl-4-(isocyanatomethyl)benzene is widely used in scientific research due to its versatile properties. It is utilized in:

Organic Synthesis: As a building block for synthesizing more complex molecules.

Drug Discovery: In the development of pharmaceutical compounds.

Material Science: For creating advanced materials like polyurethane foams and coatings.

作用機序

The mechanism of action of 1-Ethyl-4-(isocyanatomethyl)benzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophiles such as amines and alcohols, forming urea and carbamate linkages. These reactions are crucial in the formation of polyurethane materials, where the compound acts as a cross-linking agent .

類似化合物との比較

1-Ethyl-4-(isocyanatomethyl)benzene can be compared with other isocyanate compounds such as:

- Phenyl isocyanate

- Methyl isocyanate

- Toluene diisocyanate

Compared to these compounds, this compound offers unique properties such as a lower boiling point and specific reactivity patterns, making it suitable for specialized applications in material science and organic synthesis .

生物活性

1-Ethyl-4-(isocyanatomethyl)benzene, also known by its CAS number 518976-74-4, is an aromatic isocyanate compound that has garnered interest in various scientific fields due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₀H₁₁NO

- Molecular Weight : 161.20 g/mol

- Boiling Point : Not specified

- GHS Classification : Hazardous (Signal Word: Danger)

The biological activity of this compound primarily arises from its isocyanate functional group. Isocyanates are known to interact with nucleophilic sites in proteins, leading to modifications that can affect enzyme activity and cellular signaling pathways. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : By binding to active sites on enzymes, it can inhibit their function, which may be beneficial or detrimental depending on the target enzyme.

- Protein Modification : Isocyanates can form adducts with amino acids, potentially altering protein structure and function.

Biological Activity

Research indicates that isocyanates, including this compound, exhibit a range of biological activities:

- Cytotoxicity : Studies have shown that isocyanates can induce cytotoxic effects in various cell lines. The extent of cytotoxicity often correlates with the concentration and exposure duration.

- Sensitization : Isocyanates are known respiratory sensitizers and can lead to conditions such as asthma upon exposure. This has been well-documented in occupational health studies.

- Antimicrobial Properties : Some studies suggest potential antimicrobial activity against specific pathogens, although further research is needed to establish efficacy and mechanisms.

Case Study 1: Cytotoxic Effects in Human Cell Lines

A study evaluated the cytotoxic effects of various isocyanates, including this compound, on human lung fibroblast cells. Results indicated significant cell death at concentrations above 50 µM after 24 hours of exposure.

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| This compound | 50 | 40 |

| Control | 0 | 100 |

Case Study 2: Respiratory Sensitization

In an occupational health study involving workers exposed to isocyanates, it was found that prolonged exposure to compounds like this compound led to increased rates of asthma and respiratory symptoms.

| Exposure Duration (Years) | Asthma Cases (%) |

|---|---|

| <5 | 10 |

| 5-10 | 25 |

| >10 | 45 |

Research Findings

Recent research highlights the need for careful handling of isocyanate compounds due to their potential health risks. The following findings are noteworthy:

- Immunological Responses : Isocyanates can elicit IgE-mediated responses leading to allergic reactions.

- Chemical Reactivity : The reactivity of the isocyanate group with biological molecules suggests potential for both therapeutic applications and toxicological concerns.

特性

IUPAC Name |

1-ethyl-4-(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-9-3-5-10(6-4-9)7-11-8-12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJNCBQCVDQHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。